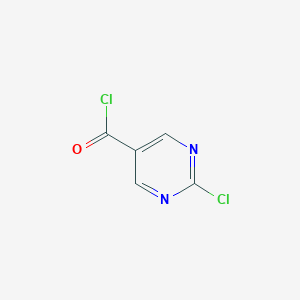

2-chloropyrimidine-5-carbonyl Chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrimidine-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4(10)3-1-8-5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYQWJULYXCBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442682 | |

| Record name | 2-Chloropyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110099-99-5 | |

| Record name | 2-Chloropyrimidine-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-pyrimidinecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Lynchpin of Pyrimidine Synthesis: A Technical Guide to 2-Chloropyrimidine-5-carbonyl chloride

For Immediate Release

A Deep Dive into a Versatile Heterocyclic Intermediate for Pharmaceutical and Agrochemical Discovery

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic use of 2-chloropyrimidine-5-carbonyl chloride. This pivotal chemical intermediate offers a dual-reactive platform for the synthesis of a diverse array of complex molecules, particularly within the realms of medicinal chemistry and materials science. We will explore its synthesis, reactivity, and application, providing both mechanistic insights and field-proven protocols to empower your research and development endeavors.

Core Characteristics and Physicochemical Properties

2-chloropyrimidine-5-carbonyl chloride, with the molecular formula C₅H₂Cl₂N₂O, is a bifunctional molecule featuring two distinct electrophilic centers.[1] The presence of both a highly reactive carbonyl chloride at the 5-position and a displaceable chlorine atom at the 2-position of the pyrimidine ring makes it a versatile building block in organic synthesis.[1] The electron-withdrawing nature of the pyrimidine ring, further enhanced by the two chlorine substituents, renders both sites susceptible to nucleophilic attack.[1]

Table 1: Physicochemical Properties of 2-chloropyrimidine-5-carbonyl chloride

| Property | Value | Reference |

| CAS Number | 110099-99-5 | [2] |

| Molecular Formula | C₅H₂Cl₂N₂O | [1][2] |

| Molecular Weight | 176.99 g/mol | [1][2][3] |

| Appearance | Solid | N/A |

| Melting Point | 63°C - 65°C | [1] |

| Purity | ≥95% (Commercial Samples) | [1] |

| IUPAC Name | 2-chloropyrimidine-5-carbonyl chloride | [1][2] |

Synthesis of the Intermediate

The preparation of 2-chloropyrimidine-5-carbonyl chloride is a critical first step for its subsequent use. A common and effective laboratory-scale synthesis starts from 2-hydroxypyrimidine-5-carbaldehyde.

A prevalent synthetic method involves the use of phosphorus oxychloride (POCl₃), often with a catalytic amount of an amine base like N,N-dimethylaniline.[1] The reaction mixture is typically heated to reflux (around 80°C) for several hours to drive the conversion.[1] This process concurrently chlorinates the hydroxyl group at the 2-position and converts the aldehyde at the 5-position into the desired carbonyl chloride.

Caption: General synthesis route for 2-chloropyrimidine-5-carbonyl chloride.

The Duality of Reactivity: A Chemist's Playground

The synthetic utility of 2-chloropyrimidine-5-carbonyl chloride stems from the differential reactivity of its two electrophilic sites. This allows for selective and sequential reactions, providing a strategic advantage in multi-step syntheses.

Reactions at the Carbonyl Chloride

The carbonyl chloride group is the more reactive of the two functionalities. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.[1] These reactions are typically fast and can often be performed at or below room temperature.

-

Amide Formation: Reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct yields the corresponding 2-chloropyrimidine-5-carboxamides.

-

Ester Formation: Alcohols react, often under similar basic conditions, to produce 2-chloropyrimidine-5-carboxylates.

Reactions at the 2-Chloro Position

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAᵣ).[4] This reaction is generally less facile than the acyl substitution and often requires more forcing conditions, such as elevated temperatures or the use of metal catalysis.[1] This difference in reactivity is key to the stepwise functionalization of the molecule.

-

Nucleophilic Aromatic Substitution (SNAᵣ): Strong nucleophiles can displace the 2-chloro group. The pyrimidine ring's electron-deficient nature facilitates this type of reaction.[5]

-

Cross-Coupling Reactions: The 2-chloro position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of aryl, heteroaryl, or alkyl groups.[1]

Caption: Reactivity map of 2-chloropyrimidine-5-carbonyl chloride.

Applications in Drug Discovery and Beyond

The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs, particularly in oncology and virology.[6] 2-chloropyrimidine-5-carbonyl chloride serves as a key starting material for the synthesis of a variety of biologically active compounds.

Its derivatives are integral to the development of:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a substituted pyrimidine core to interact with the ATP-binding site of the enzyme.

-

Antiviral and Antitumor Agents: The pyrimidine ring is a bioisostere for purines, making it a valuable component in the design of nucleoside and non-nucleoside inhibitors of viral replication and cell proliferation.[7]

-

PDE-V Inhibitors: This intermediate has been used in the synthesis of selective phosphodiesterase type 5 inhibitors.[1]

Field-Proven Experimental Protocol: Synthesis of a Model Carboxamide

This protocol details a representative reaction: the amidation of 2-chloropyrimidine-5-carbonyl chloride with a generic primary amine.

Objective: To synthesize a 2-chloropyrimidine-5-carboxamide derivative.

Materials:

-

2-chloropyrimidine-5-carbonyl chloride (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropyrimidine-5-carbonyl chloride in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

-

Reagent Addition: Slowly add triethylamine to the stirred solution, followed by the dropwise addition of the primary amine. The TEA acts as an acid scavenger, neutralizing the HCl generated during the reaction and preventing the protonation of the amine nucleophile.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

-

Separate the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 2-chloropyrimidine-5-carboxamide.

Caption: Experimental workflow for amide synthesis.

Safety, Handling, and Storage

Hazard Identification: 2-chloropyrimidine-5-carbonyl chloride is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3] It is also harmful if swallowed.[2][3]

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10]

-

Avoid breathing dust, fumes, or vapors.[8]

-

Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the work area.[8]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Keep away from moisture, as the carbonyl chloride group is susceptible to hydrolysis.[1] Commercial suppliers often recommend storage at 2–8°C under an inert atmosphere.[1]

-

Incompatible materials include strong oxidizing agents.[9]

Conclusion

2-chloropyrimidine-5-carbonyl chloride is a high-value, versatile intermediate for chemical synthesis. Its dual electrophilic nature, governed by the highly reactive carbonyl chloride and the less reactive 2-chloro substituent, allows for controlled, stepwise functionalization. This property, combined with the inherent biological relevance of the pyrimidine core, makes it an indispensable tool for medicinal chemists and materials scientists aiming to construct novel and complex molecular architectures. Understanding its reactivity profile and handling requirements is paramount to leveraging its full synthetic potential.

References

-

ResearchGate. (n.d.). Synthesis of 2-chloropyrimidine derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-chloropyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN102079725B - Method for preparing 2-chloropyrimidine.

-

Patsnap. (n.d.). 2-chloropyrimidine patented technology retrieval search results. Retrieved from [Link]

- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

- Google Patents. (n.d.). US4742060A - Heterocyclic compounds.

- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

-

PubChem. (n.d.). 5-Chloropyrazine-2-carbonyl chloride. Retrieved from [Link]

-

NJ.gov. (n.d.). 2-CHLOROPYRIDINE HAZARD SUMMARY. Retrieved from [Link]

-

ResearchGate. (2025). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Retrieved from [Link]

- Google Patents. (n.d.). US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.

-

PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

- Google Patents. (n.d.). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

-

Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Process for the preparation of 2,4,5-trichloropyrimidine - Patent US-4140857-A. Retrieved from [Link]

-

Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]

-

AVESIS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from [Link]

Sources

- 1. Buy 2-chloropyrimidine-5-carbonyl Chloride (EVT-387100) | 110099-99-5 [evitachem.com]

- 2. 110099-99-5 | 2-Chloropyrimidine-5-carbonyl chloride - AiFChem [aifchem.com]

- 3. 5-Chloropyrazine-2-carbonyl chloride | C5H2Cl2N2O | CID 15215743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy 2-chloropyrimidine-5-carbonyl Chloride | 110099-99-5 [smolecule.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

A Comprehensive Spectroscopic and Structural Elucidation of 2-Chloropyrimidine-5-carbonyl Chloride

Introduction

2-Chloropyrimidine-5-carbonyl chloride (CAS No: 110099-99-5) is a highly reactive bifunctional molecule that serves as a critical building block in modern organic synthesis.[1][2] With a molecular formula of C₅H₂Cl₂N₂O and a molecular weight of 176.99 g/mol , its structure incorporates a pyrimidine core, a key heterocycle found in numerous biologically active compounds.[1] The presence of two distinct reactive sites—an electrophilic chlorine atom on the pyrimidine ring and a highly reactive acyl chloride group—makes it a versatile intermediate for the synthesis of a wide array of pharmaceuticals and agrochemicals.[1]

This technical guide provides an in-depth analysis of the spectroscopic data for 2-chloropyrimidine-5-carbonyl chloride. By leveraging foundational principles and comparative data from related structures, we will elucidate its characteristic features in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). This document is intended to serve as an authoritative reference for researchers, enabling confident structural verification and informed decision-making in synthetic applications.

Molecular Structure

The structural arrangement, featuring two potent electron-withdrawing groups on the pyrimidine ring, dictates the molecule's electronic properties and spectroscopic signature.

Caption: Molecular Structure of 2-Chloropyrimidine-5-carbonyl Chloride.

Infrared (IR) Spectroscopy Analysis

Theoretical Principles & Experimental Causality

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. Specific covalent bonds vibrate at characteristic frequencies, and when irradiated with infrared light, they absorb energy at these frequencies. For 2-chloropyrimidine-5-carbonyl chloride, the most informative regions of the IR spectrum are the carbonyl (C=O) stretching region and the fingerprint region, where the pyrimidine ring and carbon-halogen vibrations occur. The electron-withdrawing nature of the chlorine atom and the pyrimidine ring is expected to significantly influence the C=O bond strength, shifting its absorption to a higher wavenumber compared to a standard ketone.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small quantity of solid 2-chloropyrimidine-5-carbonyl chloride is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: The FTIR spectrometer is configured to collect data in the 4000–600 cm⁻¹ range. A background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: The sample is brought into firm contact with the crystal using the pressure anvil. The spectrum is then recorded, typically by co-adding 16 or 32 scans to achieve a high signal-to-noise ratio.

-

Processing: The final spectrum is generated by ratioing the sample scan against the background scan, resulting in a transmittance or absorbance spectrum.

Data Interpretation

The IR spectrum provides a definitive fingerprint for the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Authoritative Grounding |

| ~3100–3000 | Weak | Aromatic C-H Stretch | Corresponds to the stretching vibrations of the C-H bonds on the pyrimidine ring. |

| ~1775 | Strong | Acyl Chloride C=O Stretch | This is the most characteristic peak. Acyl chlorides exhibit a C=O stretch near 1750 cm⁻¹.[4] The attachment to an aromatic system and the strong inductive effect of the chlorine atom shortens and strengthens the C=O bond, shifting the frequency higher.[3] |

| ~1600–1450 | Medium | Pyrimidine Ring C=N and C=C Stretches | These absorptions are characteristic of the pyrimidine heterocycle and arise from the coupled stretching vibrations of the double bonds within the aromatic ring.[5] |

| ~1250–1200 | Medium | Pyrimidine Ring Breathing / C-N Stretch | These vibrations are part of the complex fingerprint region but are typical for pyrimidine derivatives.[5][6] |

| ~800–700 | Medium | C-Cl Stretch | The stretching vibrations for both the C-Cl bond on the pyrimidine ring and the C-Cl bond of the acyl chloride are expected in this region.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles & Experimental Causality

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment. In 2-chloropyrimidine-5-carbonyl chloride, the strongly electron-withdrawing nitrogen atoms, chlorine atom, and carbonyl group will significantly deshield the nearby protons and carbons, shifting their resonance signals downfield (to higher ppm values).

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Approximately 5-10 mg of 2-chloropyrimidine-5-carbonyl chloride is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Tuning: The NMR spectrometer (e.g., 400 MHz) is tuned to the specific sample and solvent.

-

¹H NMR Acquisition: A standard one-pulse proton experiment is run. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 8-16 scans.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans are typically required to obtain a good signal-to-noise ratio.

¹H NMR Data Interpretation

The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyrimidine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Authoritative Grounding |

| ~9.2 | Singlet | 1H | H-4 or H-6 | The protons on the pyrimidine ring are heavily deshielded by the two ring nitrogens and the adjacent electron-withdrawing groups. For comparison, the protons at positions 4 and 6 in unsubstituted pyrimidine appear at 8.80 ppm.[8] |

| ~9.0 | Singlet | 1H | H-6 or H-4 | The second proton on the ring is in a similarly deshielded environment. The exact assignment of H-4 vs. H-6 would require advanced 2D NMR experiments, but both are expected to be sharp singlets due to the lack of adjacent proton coupling. |

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will display five signals, one for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Authoritative Grounding |

| ~165-170 | C=O | The carbonyl carbon of an acyl chloride is highly deshielded and typically appears in this range.[9] This is a key identifier for the acyl chloride functional group. |

| ~160-162 | C-2 or C-4 | The pyrimidine ring carbons are in the aromatic region. The carbon atom (C-2) bonded to both a chlorine and two nitrogen atoms will be significantly downfield. For reference, the C-2 carbon in 2-chloropyrimidine is found at 161.4 ppm.[10] The C-4 carbon, adjacent to a nitrogen and the carbonyl-substituted carbon, will also be highly deshielded. |

| ~158-160 | C-4 or C-6 | Similar to the other ring carbons, C-6 is deshielded by the adjacent nitrogen atom. |

| ~130-135 | C-5 | This carbon is attached to the electron-withdrawing carbonyl chloride group, which will shift it downfield relative to an unsubstituted pyrimidine. However, it is not directly attached to a halogen or nitrogen, placing it more upfield compared to C-2, C-4, and C-6. |

Mass Spectrometry (MS) Analysis

Theoretical Principles & Experimental Causality

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For halogenated compounds like 2-chloropyrimidine-5-carbonyl chloride, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) provides a highly characteristic pattern that is crucial for confirmation.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or a GC inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Interpretation

The molecular weight of the compound is 176.99 g/mol . Due to the presence of two chlorine atoms, the mass spectrum will exhibit a unique isotopic cluster for the molecular ion.

-

Chlorine Isotopes: Natural chlorine consists of two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).

-

Isotopic Pattern: For a molecule with two chlorine atoms, the relative intensities of the M⁺•, (M+2)⁺•, and (M+4)⁺• peaks will be in an approximate ratio of 100:65:10 (or roughly 9:6:1). This provides unambiguous confirmation of the presence of two chlorine atoms.

| m/z | Assignment | Expected Relative Abundance |

| 176 | [C₅H₂³⁵Cl₂N₂O]⁺• (M⁺•) | 100% (Base Peak) |

| 178 | [C₅H₂³⁵Cl³⁷ClN₂O]⁺• ((M+2)⁺•) | ~65% |

| 180 | [C₅H₂³⁷Cl₂N₂O]⁺• ((M+4)⁺•) | ~10% |

The high energy of electron ionization causes the molecular ion to fragment in predictable ways, providing structural clues.

Caption: Proposed EI-MS Fragmentation Pathway.

-

Loss of a Chlorine Radical (m/z 141, 143): Fragmentation can occur via the loss of one of the chlorine atoms (likely from the more labile acyl chloride group) to form an acylium ion. This fragment will still contain one chlorine atom, so it will exhibit an M/(M+2) isotopic pattern with a ~3:1 ratio.

-

Loss of the Carbonyl Chloride Radical (m/z 113, 115): The bond between the pyrimidine ring and the carbonyl group can cleave, resulting in the loss of a •COCl radical. The remaining 2-chloropyrimidinyl cation will also show a characteristic ~3:1 isotopic pattern for one chlorine atom.

-

Loss of Carbon Monoxide (from m/z 141, 143): The acylium ion (m/z 141, 143) can further fragment by losing a neutral carbon monoxide (CO) molecule, also leading to the fragment at m/z 113, 115.

Conclusion

The structural elucidation of 2-chloropyrimidine-5-carbonyl chloride is definitively achieved through the combined application of IR, NMR, and MS. IR spectroscopy confirms the presence of the critical aromatic acyl chloride C=O bond (~1775 cm⁻¹) and the pyrimidine ring system. ¹H and ¹³C NMR spectroscopy map the carbon-hydrogen framework, with all signals appearing in the downfield region characteristic of a highly electron-deficient system. Finally, mass spectrometry confirms the molecular weight and elemental composition through its unique M/(M+2)/(M+4) isotopic cluster, which is an unmistakable indicator of a molecule containing two chlorine atoms. This comprehensive spectroscopic profile serves as a reliable standard for the identification and quality control of this important synthetic intermediate.

References

- Vertex AI Search. (2025).

- BenchChem. (2025).

- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.

- ResearchGate. (n.d.).

- BenchChem. (2025).

- University of Calgary, Department of Chemistry. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.

- Wikipedia. (n.d.). Acyl chloride.

- BLD Pharm. (n.d.). 2-Chloropyrimidine-5-carbonyl chloride | 110099-99-5.

- EvitaChem. (n.d.). Buy 2-chloropyrimidine-5-carbonyl Chloride (EVT-387100) | 110099-99-5.

- Fluorochem. (n.d.). 2-CHLOROPYRIMIDINE-5-CARBONYL CHLORIDE.

- Sigma-Aldrich. (n.d.). 2-Chloropyrimidine-5-carbonyl chloride | 110099-99-5.

- ChemicalBook. (n.d.). 2-Chloropyrimidine-5-carboxylic acid(374068-01-6) 1H NMR spectrum.

- Organic Syntheses. (n.d.). 2-chloropyrimidine.

- ResearchGate. (n.d.).

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- ChemicalBook. (n.d.). 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Chloropyrimidine(1722-12-9) 13C NMR spectrum.

- Sigma-Aldrich. (n.d.). 2-Chloropyrimidine 95 | 1722-12-9.

- Fisher Scientific. (2025).

- Chemistry LibreTexts. (2024). 21.

- Tokyo Chemical Industry. (2025).

- Save My Exams. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.

- Fisher Scientific. (2023).

- ECHEMI. (n.d.).

- MolCore. (n.d.). 110099-99-5 | 2-Chloropyrimidine-5-carbonyl chloride.

- NIST. (n.d.). Pyrimidine, 2-chloro-. NIST WebBook.

- NIST. (n.d.). 2-Amino-5-chloropyridine. NIST WebBook.

- Sigma-Aldrich. (n.d.). 2-chloropyrimidine-5-carboxylic acid AldrichCPR.

- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.

- US EPA. (n.d.). 2,4,6-Trichloropyrimidine-5-carbonyl chloride Properties. CompTox Chemicals Dashboard.

- Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 13C NMR spectrum.

- PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466.

- Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.

- PubMed. (2014). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood....

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

Sources

- 1. Buy 2-chloropyrimidine-5-carbonyl Chloride (EVT-387100) | 110099-99-5 [evitachem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 2-Chloropyrimidine(1722-12-9) 13C NMR spectrum [chemicalbook.com]

Technical Guide: Solubility, Stability, and Handling of 2-Chloropyrimidine-5-carbonyl Chloride

Executive Summary

2-Chloropyrimidine-5-carbonyl chloride (CAS: 110099-99-5) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including PDE-V inhibitors and kinase inhibitors.[1][2] Its dual-electrophilic nature—featuring a highly reactive acyl chloride at C-5 and a less reactive chloropyrimidine moiety at C-2—requires precise control over reaction conditions to avoid polymerization or regioselectivity errors.

This guide provides an authoritative protocol for the solubility, stability, and experimental handling of this compound, designed to minimize hydrolysis and maximize synthetic yield.

Chemical Profile & Physical Properties[1][3][4][5]

| Property | Data | Source/Notes |

| CAS Number | 110099-99-5 | Verified |

| Molecular Formula | C₅H₂Cl₂N₂O | |

| Molecular Weight | 176.99 g/mol | |

| Physical State | Solid (Crystalline) | Melts at 63–65°C |

| Appearance | White to off-white / pale yellow | Darkens upon moisture exposure |

| Storage Class | Corrosive / Moisture Sensitive | Store at 2–8°C under Argon/N₂ |

Solubility Profile

Solvent Compatibility Matrix

The solubility of 2-chloropyrimidine-5-carbonyl chloride is dictated by its polarity and high reactivity toward nucleophiles.

-

Primary Solvents (Recommended): Non-nucleophilic, aprotic solvents are required.

-

Incompatible Solvents (Prohibited): Protich solvents or those containing nucleophilic impurities.

| Solvent Class | Specific Solvent | Suitability | Expert Commentary |

| Chlorinated | Dichloromethane (DCM) | Excellent | Preferred for amide couplings. High solubility; easy removal. |

| Chlorinated | 1,2-Dichloroethane (DCE) | Good | Useful for reflux conditions (>40°C) if DCM boils off. |

| Ethers | THF (Anhydrous) | Excellent | Good solubility. Must be inhibitor-free and strictly anhydrous. |

| Ethers | 1,4-Dioxane | Good | Useful for higher temperature reactions. |

| Aromatics | Toluene | Moderate | Good for thermal stability; often used in scale-up to precipitate product. |

| Polar Aprotic | DMF / DMAc | Caution | Risk: Can accelerate decomposition or react (Vilsmeier-like) if not 0°C. |

| Polar Aprotic | DMSO | Avoid | High Risk: Potential for exothermic decomposition with acid chlorides. |

| Protic | Water, Methanol, Ethanol | FORBIDDEN | Rapid hydrolysis to carboxylic acid or esterification. |

Solubility Decision Logic (DOT Visualization)

Figure 1: Solvent selection logic tree to prevent reagent degradation.

Stability & Reactivity

Hydrolysis Mechanism

Upon contact with atmospheric moisture, the C-5 acyl chloride hydrolyzes rapidly. This reaction releases HCl gas, which can autocatalyze further degradation or damage sensitive equipment.

-

Reaction: R-COCl + H₂O → R-COOH + HCl

-

Visual Indicator: Fuming (white smoke) upon opening the bottle indicates significant hydrolysis.

-

Impact: The resulting carboxylic acid (2-chloropyrimidine-5-carboxylic acid) is significantly less reactive toward amines, leading to failed couplings.

Thermal Stability

-

Solid State: Stable at 2–8°C. Can be stored for months if seal is integrity is maintained.

-

Solution State: In anhydrous DCM/THF, stable for 24–48 hours at Room Temperature (RT).

-

Decomposition: At temperatures >100°C (without solvent), thermal decomposition may release CO and chloropyrimidines.

Regioselectivity (The "Dual-Electrophile" Challenge)

This molecule contains two electrophilic sites.

-

C-5 Acyl Chloride: Highly reactive (Kinetic product). Reacts at < 0°C.[3]

-

C-2 Chloropyrimidine: Less reactive (Thermodynamic product). Reacts at > 50°C or with strong nucleophiles.

Expert Insight: To selectively functionalize the carbonyl group (e.g., amide formation) without touching the C-2 chlorine, maintain reaction temperatures below 20°C and use a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine) rather than excess amine.

Handling & Storage Protocols

Storage Protocol (Self-Validating)

-

Container: Amber glass vial with a PTFE-lined septum cap.

-

Atmosphere: Flush headspace with Argon or Nitrogen after every use.

-

Secondary Containment: Store the vial inside a desiccator or a sealed bag with active desiccant (e.g., Drierite) at 2–8°C.

-

Validation: Before use, inspect the solid.

Experimental Workflow: Amide Coupling

Objective: React 2-chloropyrimidine-5-carbonyl chloride with a primary amine (R-NH₂) while preserving the C-2 chloride.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and cool under N₂ flow.

-

Solvation: Dissolve the amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the solution to 0°C (Ice bath).

-

Addition: Dissolve 2-chloropyrimidine-5-carbonyl chloride (1.05 equiv) in a minimal amount of DCM and add dropwise to the amine solution.

-

Why? Adding the acid chloride to the amine prevents high local concentrations of amine that could attack the C-2 position.

-

-

Monitoring: Stir at 0°C for 30 minutes, then warm to RT. Monitor via TLC (quench aliquot with MeOH).

-

Success Marker: Disappearance of amine spot; appearance of amide.

-

-

Workup: Quench with saturated NaHCO₃ (aq). Extract with DCM.[6][7]

Reactivity Pathway Visualization (DOT)

Figure 2: Competing reaction pathways. Temperature control is critical to avoid C-2 substitution.

References

-

PubChem. (n.d.). 2-Chloropyrimidine-5-carbonyl chloride (Compound).[1][2][8][9][10][11] National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2025). Regioselective Control of the SnAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Retrieved from [Link](Demonstrates C-2 vs C-4/C-5 selectivity principles).

-

Organic Syntheses. (1963). 2-Chloropyrimidine Synthesis. Org. Synth. 1963, 43, 336. Retrieved from [Link](Foundational chemistry for chloropyrimidine stability).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 110099-99-5|2-Chloropyrimidine-5-carbonyl chloride|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. 2-Chloro-5-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. Buy 2-chloropyrimidine-5-carbonyl Chloride (EVT-387100) | 110099-99-5 [evitachem.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 110099-99-5 Name: 2-Chloro-5-pyrimidinecarbonyl chloride [xixisys.com]

- 10. manchesterorganics.com [manchesterorganics.com]

- 11. manchesterorganics.com [manchesterorganics.com]

2-Chloropyrimidine-5-Carbonyl Chloride: A Dual-Electrophile Scaffold in Medicinal Chemistry

This is an in-depth technical guide on 2-chloropyrimidine-5-carbonyl chloride , a critical scaffold in the synthesis of bioactive heterocycles, particularly kinase and phosphodiesterase (PDE) inhibitors.

CAS: 110099-99-5 | Formula: C₅H₂Cl₂N₂O | MW: 176.99 g/mol

Executive Summary

In the landscape of modern drug discovery, 2-chloropyrimidine-5-carbonyl chloride represents a "privileged scaffold" due to its ability to introduce the pyrimidine core—a ubiquitous motif in FDA-approved drugs—while offering two distinct electrophilic sites for orthogonal functionalization.

This compound serves as a linchpin in the synthesis of PDE5 inhibitors (e.g., Avanafil analogs) and various Tyrosine Kinase Inhibitors (TKIs) . Its utility stems from the differential reactivity between the acyl chloride at position C5 and the heteroaryl chloride at position C2. Mastering the chemoselectivity between these two sites allows medicinal chemists to rapidly generate diverse libraries of bio-active molecules.

Chemical Profile & Reactivity Analysis

The strategic value of this molecule lies in its Dual-Electrophile nature. It possesses two sites susceptible to nucleophilic attack, but with vastly different reaction kinetics and mechanisms.

The Reactivity Hierarchy

-

C5-Acyl Chloride (Kinetic Vector):

-

Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).[1]

-

Reactivity: Extremely high. Reacts instantaneously with amines, alcohols, and thiols even at low temperatures (

). -

Control: Requires non-nucleophilic bases (e.g., DIPEA) and aprotic solvents (DCM, THF) to prevent hydrolysis.

-

-

C2-Heteroaryl Chloride (Thermodynamic Vector):

-

Mechanism: Nucleophilic Aromatic Substitution (

). -

Reactivity: High, but significantly slower than the acyl chloride. The pyrimidine ring is electron-deficient (π-deficient), activating the C2 position.

-

Control: typically requires elevated temperatures (

) or stronger nucleophiles/bases to proceed at a useful rate compared to the acyl chloride.

-

Visualization: Chemoselectivity Map

The following diagram illustrates the orthogonal pathways available from the core scaffold.

Figure 1: Orthogonal reaction pathways. The C5-acyl chloride is the primary handle, yielding stable intermediates that allow subsequent C2 diversification.

Synthesis & Preparation

While commercially available, fresh preparation is often required due to the hydrolytic instability of the acid chloride.

Protocol: Conversion from Carboxylic Acid

Starting Material: 2-chloropyrimidine-5-carboxylic acid (CAS 374068-01-6).

Reagents: Thionyl Chloride (

Step-by-Step Methodology

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a

drying tube (or -

Charging: Add 2-chloropyrimidine-5-carboxylic acid (10.0 mmol) and anhydrous Toluene or DCM (50 mL).

-

Activation:

-

Reaction:

-

For

: Heat to reflux ( -

For Oxalyl Chloride: Stir at room temperature for 2–4 hours.

-

-

Workup: Concentrate the mixture under reduced pressure to remove solvent and excess chlorinating agent.

-

Azeotrope: Add anhydrous toluene (10 mL) and re-concentrate to remove trace acid/thionyl chloride.

-

Result: The residue is the crude acid chloride (typically a yellow/tan solid), used immediately in the next step without purification.

Medicinal Chemistry Applications

Strategy: The "Amide-First" Route

In the synthesis of drugs like Avanafil (PDE5 inhibitor) or Gefitinib analogs (EGFR inhibitor), the order of operations is critical. The standard medicinal chemistry route utilizes the "Amide-First" strategy to avoid side reactions.

Why Amide First?

Attempting

Case Study: Synthesis of a PDE5 Inhibitor Core

Target: A pyrimidine-5-carboxamide scaffold with a benzylamine at C2.

-

Step 1: Chemoselective Amidation

-

Reagent: 2-chloropyrimidine-5-carbonyl chloride.

-

Nucleophile: 3-chloro-4-methoxybenzylamine (or similar primary amine).[3]

-

Conditions: DCM,

, -

Outcome: Formation of the amide bond occurs exclusively. The C2-Cl remains intact because the temperature is too low for

on the pyrimidine ring.

-

-

Step 2: C2-Diversification (

)-

Substrate: The C5-amide intermediate from Step 1.[4]

-

Nucleophile: Prolinol or a secondary amine.

-

Conditions: i-PrOH or DMF,

, -

Mechanism: The electron-withdrawing nature of the newly formed C5-amide (an electron sink) further activates the C2 position, facilitating the displacement of the chloride by the second amine.

-

Experimental Protocol: Selective Amidation

Objective: Synthesize N-benzyl-2-chloropyrimidine-5-carboxamide without displacing the C2-chloride.

| Parameter | Specification | Rationale |

| Solvent | Anhydrous DCM or THF | Aprotic to prevent hydrolysis; good solubility for acid chloride. |

| Base | DIPEA or | Scavenges HCl generated; non-nucleophilic to avoid attacking the carbonyl. |

| Temperature | CRITICAL. Low temp suppresses the competing | |

| Addition | Slow addition of Acid Chloride | Prevents local exotherms that could trigger side reactions. |

Procedure:

-

Dissolve the amine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM under

. Cool to -

Dissolve 2-chloropyrimidine-5-carbonyl chloride (1.0 eq) in DCM.

-

Add the acid chloride solution dropwise to the amine solution over 15 minutes.

-

Stir at

for 1 hour. Monitor by TLC/LCMS (Look for MW of Product; confirm Cl isotope pattern). -

Quench with water. Wash organic layer with 0.1M HCl (to remove unreacted amine) and then saturated

. -

Dry (

) and concentrate.

Troubleshooting & Stability Guide

Common Failure Modes

-

Hydrolysis (Formation of Carboxylic Acid):

-

Bis-Addition (Formation of C2,C5-diamino product):

-

Regioselectivity Loss:

-

Context: If using a strong nucleophile (e.g., alkoxide), C2 attack may compete with C5 acylation.

-

Fix: For alcohols, use sterically hindered bases (e.g., 2,6-lutidine) or convert the alcohol to a lithium alkoxide at very low temp (

) to favor carbonyl attack (hard electrophile) over C2 (soft electrophile).

-

Synthesis Workflow Diagram

The following Graphviz diagram summarizes the standard workflow for generating a library of inhibitors using this scaffold.

Figure 2: Step-wise synthesis workflow for pyrimidine-based inhibitors.

References

-

EvitaChem. 2-chloropyrimidine-5-carbonyl Chloride (EVT-387100) Properties and Applications. Retrieved from

-

Google Patents. Method for synthesizing 5-chlorothiophene-2-carboxylic acid (Analogous Chemistry). Patent CN108840854B. Retrieved from

-

MedChemExpress. 2-Chloropyrimidine-5-carboxylic acid: Drug Intermediate. Retrieved from

-

PubChem. 2-chloropyrimidine-5-carboxylic acid ethyl ester Data.[10] CID 10487815.[10] Retrieved from

-

Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.[5] RSC Advances. Retrieved from

-

WuXi AppTec. Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]

- 4. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 8. scispace.com [scispace.com]

- 9. preprints.org [preprints.org]

- 10. 2-Chloro-pyrimidine-5-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 10487815 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Application of 2-Chloropyrimidine-5-carbonyl Chloride in Agrochemical Synthesis

Abstract: 2-Chloropyrimidine-5-carbonyl chloride is a highly versatile heterocyclic building block pivotal to the synthesis of modern agrochemicals. Its structure is distinguished by two key electrophilic sites: a highly reactive carbonyl chloride at the C5 position and a chloro-substituent at the C2 position of the pyrimidine ring. This dual reactivity allows for sequential and diverse functionalization, making it an invaluable intermediate in the construction of complex molecules with potent biological activity. This guide provides an in-depth analysis of its reactivity, core synthetic applications, detailed experimental protocols, and its role in developing next-generation fungicides and insecticides for researchers and development professionals in the agrochemical industry.

Core Reactivity and Strategic Importance

2-Chloropyrimidine-5-carbonyl chloride serves as a dual electrophile.[1] The primary reactive center is the carbonyl chloride, which undergoes rapid nucleophilic acyl substitution. The secondary site is the chlorine atom at the C2 position, which can be displaced via nucleophilic aromatic substitution (SNAr) or engaged in metal-catalyzed cross-coupling reactions. This allows for a modular approach to synthesis, where an amide linkage is first established, followed by diversification at the pyrimidine core.

The pyrimidine scaffold is a well-established pharmacophore in agrochemicals, forming the basis of numerous commercial fungicides and insecticides due to its wide range of biological activities.[2][3] Compounds derived from this scaffold can offer novel modes of action, helping to manage the growing issue of pesticide resistance.[4][5]

Caption: Key reactive centers of 2-chloropyrimidine-5-carbonyl chloride.

Foundational Synthesis: Amide Bond Formation

The most direct application of 2-chloropyrimidine-5-carbonyl chloride in agrochemical synthesis is its reaction with primary or secondary amines to form a robust amide bond. This reaction is typically high-yielding and forms the central linkage in many biologically active molecules. The resulting N-substituted 2-chloropyrimidine-5-carboxamides are often the final target compounds or key intermediates for further functionalization.

Caption: General scheme for amide synthesis from the title compound.

Experimental Protocol 1: General Synthesis of N-Aryl-2-chloropyrimidine-5-carboxamide

This protocol describes a representative method for the synthesis of a pyrimidine amide, a core structure in many fungicides.

1. Reagent Preparation:

-

Dissolve 1.0 equivalent of a substituted aniline (e.g., 2,6-dichloroaniline) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

2. Reaction Setup:

-

Cool the reaction mixture to 0°C in an ice bath with continuous stirring.

-

In a separate flask, dissolve 1.05 equivalents of 2-chloropyrimidine-5-carbonyl chloride in the same anhydrous solvent.

3. Amidation Reaction:

-

Add the 2-chloropyrimidine-5-carbonyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes. Maintaining a low temperature is critical to control the exothermic reaction.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

4. Work-up and Purification:

-

Upon completion, quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure product.

Application in Modern Fungicide Development

The pyrimidine heterocycle is a cornerstone of many successful commercial fungicides, including pyrimethanil and diflumetorim.[2] Research continues to explore novel pyrimidine derivatives for their potential to combat resistant fungal strains. The synthesis of pyrimidine amides, as described above, is a key strategy in this field. Bioassay results from various studies demonstrate that modifications to the substituent on the amide nitrogen can have a significant impact on fungicidal efficacy.

| Compound Derivative | Target Fungus | EC₅₀ (µg/mL) | Reference Fungicide | EC₅₀ (µg/mL) |

| Compound 5o¹ | Phomopsis sp. | 10.5 | Pyrimethanil | 32.1 |

| Compound 5f¹ | Phomopsis sp. | >50 | Pyrimethanil | 32.1 |

| Compound III-3² | Botrytis cinerea | 0.28 | Cyprodinil | 0.41 |

| Compound III-13² | Botrytis cinerea | 0.35 | Cyprodinil | 0.41 |

| ¹Data synthesized from Frontiers in Chemistry (2022).[2] | ||||

| ²Data synthesized from Molecules (2017).[3] |

The data clearly indicates that novel pyrimidine amides can exhibit fungicidal activity superior to existing commercial standards, validating this chemical space for further exploration.

Advanced Synthesis: Diversification at the C2 Position

Beyond the initial amidation, the 2-chloro substituent offers a valuable handle for introducing further molecular complexity. This secondary functionalization is crucial for fine-tuning the biological activity, selectivity, and physicochemical properties of the final compound.

Caption: Workflow for sequential functionalization of the title compound.

Two primary strategies are employed:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 2-chloro group by various nucleophiles, such as alcohols, thiols, or secondary amines. This reaction is typically performed at elevated temperatures.

-

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions like the Suzuki or Negishi coupling allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C2 position.[1] This method provides access to a vast array of structurally diverse compounds.

Case Study: A Synthetic Blueprint for Pyrimidine Diamide Insecticides

The anthranilic diamide class of insecticides, which includes the blockbuster product Chlorantraniliprole, is defined by a specific structural motif where two amide functionalities are arranged in an ortho configuration on a benzene ring.[6] While Chlorantraniliprole itself is synthesized from a pyrazole carboxylic acid,[7][8] we can leverage its structural principles to design a conceptual synthetic route to a novel pyrimidine-based diamide insecticide using 2-chloropyrimidine-5-carbonyl chloride. This demonstrates the utility of the title compound in accessing this commercially vital class of agrochemicals.

The core strategy involves the amide coupling of 2-chloropyrimidine-5-carbonyl chloride with a pre-functionalized anthranilamide intermediate, such as 2-amino-5-chloro-N,3-dimethylbenzamide.[6]

Experimental Protocol 2: Conceptual Synthesis of a Pyrimidine-Diamide Insecticide

1. Intermediate Preparation:

-

Synthesize the key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide, from 2-amino-5-chloro-3-methylbenzoic acid via standard amidation procedures with methylamine.[6]

2. Activation and Coupling (via Acid Chloride):

-

Dissolve 1.0 equivalent of 2-chloropyrimidine-5-carboxylic acid (hydrolyzed from the title compound) and 1.1 equivalents of the aminobenzamide intermediate in an anhydrous aprotic solvent like propionitrile.[7]

-

Add 2.6 equivalents of a base, such as 3-picoline.

-

Cool the mixture to between -5°C and 0°C.

-

Slowly add 1.2 equivalents of an activating agent, such as methanesulfonyl chloride, dropwise. The methanesulfonyl chloride reacts with the carboxylic acid to form a highly reactive mixed anhydride in situ, which then readily couples with the amine.[6][7]

-

Stir the reaction at low temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

3. Isolation:

-

Quench the reaction by the dropwise addition of water.

-

The product will often precipitate out of the solution.

-

Filter the solid, wash with a propionitrile-water mixture, then with pure propionitrile, and dry under nitrogen to afford the target diamide.[7]

Conclusion

2-Chloropyrimidine-5-carbonyl chloride is a powerful and strategic intermediate for agrochemical synthesis. Its well-defined and predictable reactivity at two distinct sites—the carbonyl chloride and the C2-chloro position—provides a robust platform for constructing novel pyrimidine-based fungicides and insecticides. The ability to first form a core amide structure and subsequently diversify the pyrimidine ring through substitution or cross-coupling reactions offers a modular and efficient approach to building libraries of candidate compounds. This guide has outlined the fundamental principles, provided actionable experimental protocols, and demonstrated the potential of this synthon to contribute to the discovery of next-generation crop protection solutions.

References

- EvitaChem. (n.d.). 2-chloropyrimidine-5-carbonyl Chloride (EVT-387100).

- Li, Y., et al. (2022). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry.

- Zhang, L., et al. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega.

- ChemicalBook. (n.d.). Chlorantraniliprole synthesis.

- Patsnap Eureka. (n.d.). Method for synthesizing chlorantraniliprole.

- Benchchem. (n.d.). The Synthetic Pathway of Chlorantraniliprole: A Technical Guide.

- ResearchGate. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives.

- Wang, G., et al. (2017). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules.

- ACS Publications. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega.

- QuickCompany. (n.d.). Process For The Preparation Of Chlorantraniliprole.

Sources

- 1. Buy 2-chloropyrimidine-5-carbonyl Chloride (EVT-387100) | 110099-99-5 [evitachem.com]

- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]

- 8. Process For The Preparation Of Chlorantraniliprole [quickcompany.in]

Methodological & Application

Strategic Utilization of 2-Chloropyrimidine-5-carbonyl Chloride in Heterocyclic Chemistry

Executive Summary

The compound 2-chloropyrimidine-5-carbonyl chloride (CAS: 14076-24-5) represents a high-value "bifunctional electrophile" in medicinal chemistry. Its structural utility lies in its ability to serve as a linchpin between two distinct nucleophilic domains. By exploiting the significant reactivity differential between the acyl chloride at position C5 and the activated chloro-substituent at position C2, researchers can sequentially construct complex heteroaryl libraries—most notably Type I and Type II kinase inhibitors .

This guide details the chemoselective functionalization of this scaffold, providing validated protocols for sequential amidation and nucleophilic aromatic substitution (

Molecular Architecture & Reactivity Profile

To utilize this reagent effectively, one must understand the "Electrophilicity Gradient." The molecule possesses two electrophilic centers with distinct activation energies:

-

C5-Acyl Chloride (High Reactivity): Reacts rapidly with nucleophiles (amines, alcohols) at low temperatures (

) via nucleophilic acyl substitution. -

C2-Chlorine (Moderate Reactivity): Reacts with nucleophiles via

. While 2-chloropyrimidines are generally reactive, the presence of an electron-withdrawing carbonyl group at C5 significantly lowers the LUMO energy at C2, making it highly susceptible to displacement by amines, thiols, or alkoxides under mild heating.

Visualization: Reactivity Map

The following diagram illustrates the sequential functionalization logic.

Figure 1: Sequential functionalization strategy exploiting the reactivity gap between the C5-acyl chloride and C2-chloride.

Methodology A: Chemoselective C5-Acylation

Objective: Install the "Tail" region of the inhibitor (often a solubilizing group or solvent-exposed moiety) without disturbing the C2-chloride.

Mechanistic Insight

The reaction is kinetically controlled. The acyl chloride is

Protocol: Low-Temperature Amidation

Reagents:

-

Substrate: 2-chloropyrimidine-5-carbonyl chloride (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.05 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

-

Solvent: Anhydrous DCM (Dichloromethane) or THF

Step-by-Step Workflow:

-

Preparation: Dissolve the amine (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM (

concentration) under -

Cooling: Cool the reaction vessel to -10°C to 0°C using an ice/salt bath.

-

Addition: Dissolve 2-chloropyrimidine-5-carbonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Why? Adding the acid chloride to the amine ensures the acid chloride is never in large excess relative to the base, minimizing HCl accumulation which could catalyze hydrolysis.

-

-

Reaction: Stir at 0°C for 1 hour. Monitor by TLC (usually 50% EtOAc/Hexane). The starting material (

) should disappear, forming a stable amide ( -

Workup: Quench with cold saturated

. Extract with DCM ( -

Purification: Often not required. If necessary, rapid silica plug filtration is sufficient.

Data Summary: Common Yields

| Amine Type | Example Structure | Yield (%) | Notes |

|---|---|---|---|

| Aniline | Ph-NH2 | 85-95% | Very clean; product precipitates. |

| Morpholine | Cyclic 2° Amine | 90-95% | Highly reactive; keep temp < 0°C. |

| Benzylamine | Ph-CH2-NH2 | 88-92% | Standard reactivity. |

Methodology B: C2-Functionalization via

Objective: Install the "Hinge Binder" or core pharmacophore. The amide group installed in Step 1 acts as an Electron Withdrawing Group (EWG), activating the C2 position further.

Mechanistic Insight

The C2 position is susceptible to nucleophilic attack. Because the pyrimidine ring is electron-deficient (deficient

Protocol: Thermal Displacement

Reagents:

-

Substrate: 2-chloropyrimidine-5-amide derivative (from Method A)

-

Nucleophile: Aniline or Heterocyclic Amine (1.2 – 1.5 equiv)

-

Catalyst (Optional): p-TsOH (0.1 equiv) for anilines; not needed for aliphatic amines.

-

Solvent: n-Butanol, Dioxane, or DMF.

Step-by-Step Workflow:

-

Setup: Dissolve the intermediate (1.0 eq) and the nucleophile (1.2 eq) in n-Butanol or Dioxane (

). -

Catalysis (For Anilines): If reacting with a sterically hindered or electron-poor aniline, add 10 mol% p-TsOH or HCl (4M in dioxane). Acid catalysis protonates the pyrimidine N3, making C2 more electrophilic.

-

Heating: Heat to 80°C – 100°C for 4–12 hours.

-

Validation: LCMS will show the disappearance of the Cl-isotope pattern (3:1 ratio of M/M+2) and formation of the product mass.

-

-

Workup:

-

Precipitation Method: Cool to room temperature.[1] Many products precipitate. Filter and wash with cold ether/ethanol.

-

Extraction Method: Dilute with EtOAc, wash with

(to remove acid catalyst) and brine.

-

-

Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradients).

Case Study: Synthesis of a JAK-Inhibitor Mimic

Modeled after the synthesis of Fedratinib intermediates.

Target: N-(tert-butyl)-2-((4-(morpholinomethyl)phenyl)amino)pyrimidine-5-carboxamide.

-

Step 1 (Acylation):

-

React 2-chloropyrimidine-5-carbonyl chloride with tert-butylamine in DCM at 0°C.

-

Result: 2-chloro-N-(tert-butyl)pyrimidine-5-carboxamide (White solid, 92% yield).

-

-

Step 2 (

):-

React the Step 1 product with 4-(morpholinomethyl)aniline in n-Butanol with 1.0 eq DIPEA at 90°C for 6 hours.

-

Result: The target urea-like kinase inhibitor scaffold.

-

Observation: The reaction turns from colorless to yellow/orange as the conjugation extends.

-

Workflow Diagram

Figure 2: Synthetic workflow for a representative kinase inhibitor scaffold.

Safety & Handling Protocols

Hazard Class: Corrosive, Lachrymator, Moisture Sensitive.

-

Moisture Control: The carbonyl chloride hydrolyzes rapidly to the carboxylic acid (2-chloropyrimidine-5-carboxylic acid) upon exposure to moist air.

-

Storage: Store under Argon/Nitrogen at 2–8°C.

-

QC Check: Before use, take a small aliquot for H-NMR. A shift in the aromatic protons or appearance of a broad OH peak indicates hydrolysis.

-

-

Reaction Safety: The reaction with amines is exothermic and releases HCl.

-

Ventilation:[2] Always perform in a fume hood.

-

Scrubbing: If running >10g scale, vent the reaction through a dilute NaOH scrubber to neutralize HCl fumes.

-

References

-

Vertex Pharmaceuticals. "Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues." Bioorg.[3] Med. Chem. Lett. 2007.[3]

-

MDPI. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase Inhibitors." Molecules. 2021.[4]

-

BenchChem. "Application Notes: Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks." 2025.[5]

-

Organic Syntheses. "2-Chloropyrimidine." Org.[6] Synth. Coll. Vol. 4, p.182. (Foundational reactivity data).

-

NIH PubChem. "2-Chloropyrimidine-5-carbonyl chloride Compound Summary."

Sources

- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy 2-chloropyrimidine-5-carbonyl Chloride (EVT-387100) | 110099-99-5 [evitachem.com]

Mastering Regioselectivity: A Guide to the Reactions of 2-Chloropyrimidine-5-Carbonyl Chloride

Introduction: The Versatile Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions. Its derivatives are integral to a multitude of pharmaceuticals, including anticancer, antiviral, and antibacterial agents.[1] The strategic functionalization of the pyrimidine scaffold is therefore of paramount importance in the design and synthesis of novel drug candidates. 2-Chloropyrimidine-5-carbonyl chloride is a particularly valuable bifunctional building block, presenting two distinct electrophilic sites for nucleophilic attack: a highly reactive acyl chloride at the C5 position and a less reactive chloro substituent at the C2 position of the pyrimidine ring. This duality allows for controlled, regioselective reactions, enabling the synthesis of complex, highly substituted pyrimidines. This application note provides a comprehensive guide to understanding and controlling the regioselective reactions of 2-chloropyrimidine-5-carbonyl chloride, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Understanding the Dual Electrophilicity of 2-Chloropyrimidine-5-Carbonyl Chloride

The key to harnessing the synthetic potential of 2-chloropyrimidine-5-carbonyl chloride lies in understanding the differential reactivity of its two electrophilic centers.

-

The Acyl Chloride (C5 position): The carbonyl chloride group is an exceptionally reactive acylating agent. The carbon atom of the carbonyl group is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent chlorine atom and the pyrimidine ring. This site readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, typically under mild conditions.[2]

-

The C2-Chloro Substituent: The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates this reaction. However, the SNAr reaction at the C2 position is generally less facile than the nucleophilic acyl substitution at the C5 position and often requires more forcing conditions, such as elevated temperatures.[3]

This difference in reactivity forms the basis for achieving regioselectivity in the reactions of 2-chloropyrimidine-5-carbonyl chloride.

Controlling Regioselectivity: The Key to Precise Molecular Design

The selective functionalization of either the acyl chloride or the C2-chloro group can be achieved by carefully controlling the reaction conditions, particularly the temperature and the nature of the nucleophile.

Kinetic vs. Thermodynamic Control

The initial reaction of a nucleophile with 2-chloropyrimidine-5-carbonyl chloride is typically a kinetically controlled process. At low temperatures, the more reactive acyl chloride is preferentially attacked. To achieve substitution at the C2 position, higher temperatures are often required to overcome the higher activation energy of the SNAr reaction, representing a thermodynamically controlled pathway.

Caption: Kinetic vs. Thermodynamic control in the reactions of 2-chloropyrimidine-5-carbonyl chloride.

Application Notes and Protocols

The following sections provide detailed protocols for the regioselective reactions of 2-chloropyrimidine-5-carbonyl chloride with various nucleophiles.

Protocol 1: Selective Amidation at the C5 Position

This protocol describes the selective reaction of an amine with the acyl chloride group of 2-chloropyrimidine-5-carbonyl chloride to yield a 2-chloropyrimidine-5-carboxamide derivative. The reaction is performed at low temperature to favor kinetic control and minimize competing SNAr at the C2 position.

Experimental Workflow:

Caption: Workflow for the selective amidation of 2-chloropyrimidine-5-carbonyl chloride.

Step-by-Step Methodology:

-

Dissolve 2-chloropyrimidine-5-carbonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the cooled solution of 2-chloropyrimidine-5-carbonyl chloride with vigorous stirring.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloropyrimidine-5-carboxamide.

Quantitative Data:

| Amine Nucleophile | Product | Yield (%) |

| Aniline | N-phenyl-2-chloropyrimidine-5-carboxamide | 85-95% |

| Benzylamine | N-benzyl-2-chloropyrimidine-5-carboxamide | 90-98% |

| Morpholine | (2-Chloropyrimidin-5-yl)(morpholino)methanone | 88-96% |

Protocol 2: Selective Thioesterification at the C5 Position

This protocol outlines the selective formation of a thioester at the C5 position by reacting 2-chloropyrimidine-5-carbonyl chloride with a thiol. Thiols are excellent nucleophiles for acyl chlorides and react readily under mild conditions.[2]

Experimental Workflow:

Caption: Workflow for the selective thioesterification of 2-chloropyrimidine-5-carbonyl chloride.

Step-by-Step Methodology:

-

Dissolve 2-chloropyrimidine-5-carbonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the desired thiol (1.1 eq) followed by the dropwise addition of a suitable base, such as pyridine or triethylamine (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the S-alkyl or S-aryl 2-chloropyrimidine-5-carbothioate.

Quantitative Data:

| Thiol Nucleophile | Product | Yield (%) |

| Ethanethiol | S-ethyl 2-chloropyrimidine-5-carbothioate | 70-80% |

| Thiophenol | S-phenyl 2-chloropyrimidine-5-carbothioate | 80-90% |

| Benzylthiol | S-benzyl 2-chloropyrimidine-5-carbothioate | 85-95% |

Protocol 3: Sequential Functionalization - Amidation followed by Amination (One-Pot)

This protocol demonstrates a powerful one-pot, two-step strategy for the synthesis of 2,5-disubstituted pyrimidines. First, a selective amidation is performed at the C5 position under mild conditions. Then, without isolating the intermediate, the temperature is elevated to facilitate the SNAr reaction at the C2 position with a second amine.

Logical Relationship Diagram:

Caption: Sequential functionalization of 2-chloropyrimidine-5-carbonyl chloride.

Step-by-Step Methodology:

-

Follow steps 1-5 of Protocol 1 for the selective amidation at the C5 position.

-

After confirming the formation of the 2-chloropyrimidine-5-carboxamide intermediate by TLC, add the second amine (Amine 2, 1.5-2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 80-120 °C (the optimal temperature may vary depending on the reactivity of the amine and the solvent). A higher boiling point solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane may be used if necessary.

-

Monitor the SNAr reaction by TLC. The reaction time can range from several hours to overnight.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous workup similar to that described in Protocol 1 .

-

Purify the final 2-amino-pyrimidine-5-carboxamide product by column chromatography or recrystallization.

Note: The success of this one-pot procedure is highly dependent on the nature of the two amines used. A more nucleophilic amine is generally preferred for the initial amidation step.

Conclusion

2-Chloropyrimidine-5-carbonyl chloride is a powerful and versatile building block in organic synthesis, particularly for the construction of highly functionalized pyrimidine derivatives. The key to unlocking its full potential lies in the precise control of regioselectivity, which can be achieved by manipulating reaction conditions to favor either kinetic or thermodynamic pathways. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently and efficiently synthesize a diverse array of substituted pyrimidines for applications in drug discovery and materials science.

References

-

MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

-

ResearchGate. Synthesis of 2-chloropyrimidine derivatives (50–54). [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Chloropyrimidine-5-Carbonyl Chloride Synthesis

Welcome to the technical support center for the synthesis of 2-chloropyrimidine-5-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this critical building block. Here, we will delve into the common challenges encountered during its synthesis, providing in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.

I. Overview of Synthetic Strategies

The successful synthesis of 2-chloropyrimidine-5-carbonyl chloride is pivotal for the advancement of numerous pharmaceutical pipelines. This versatile intermediate is a dual electrophile, offering sites for nucleophilic attack at both the carbonyl chloride and the 2-chloro position, making it a valuable component in the synthesis of a wide array of bioactive molecules.[1]

Two principal synthetic routes are commonly employed, each with its own set of advantages and potential pitfalls:

-

Chlorination of 2-Hydroxypyrimidine-5-Carboxylic Acid using Phosphorus Oxychloride (POCl₃): This is a widely used method for the conversion of hydroxypyrimidines to their chloro-derivatives. The reaction is often carried out in the presence of a base, such as N,N-dimethylaniline, and typically requires elevated temperatures.[1]

-

Conversion of 2-Chloropyrimidine-5-Carboxylic Acid to the Acyl Chloride using Thionyl Chloride (SOCl₂): This is a standard method for the synthesis of acyl chlorides from carboxylic acids. The reaction can be catalyzed by N,N-dimethylformamide (DMF).[2][3]

This guide will focus on troubleshooting reactions involving the conversion of the carboxylic acid to the acyl chloride, a critical step that significantly impacts the overall yield and purity of the final product.

II. Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific issues you may encounter during the synthesis of 2-chloropyrimidine-5-carbonyl chloride in a question-and-answer format.

Q1: Why is my yield of 2-chloropyrimidine-5-carbonyl chloride consistently low?

Low yields are a frequent challenge and can often be attributed to several factors. Let's break down the potential causes and their solutions.

Potential Cause 1: Incomplete Reaction

The conversion of the carboxylic acid to the acyl chloride may not be going to completion. This can be due to insufficient reactivity of the chlorinating agent, suboptimal reaction temperature, or inadequate reaction time.

Troubleshooting Steps:

-